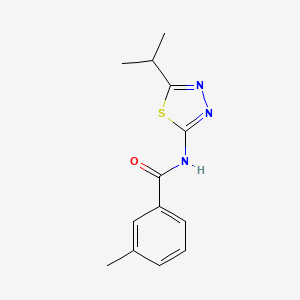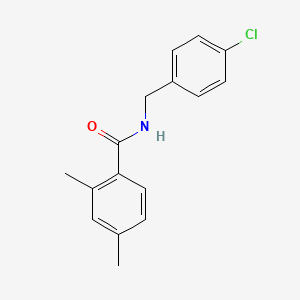
methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate, also known as MFTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of thiophene derivatives and has shown promising results in various studies related to cancer, inflammation, and other diseases.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has shown potential applications in various scientific research fields. One of the main areas of interest is cancer research. Studies have shown that methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has anti-proliferative effects on various cancer cell lines, including breast, prostate, and lung cancer cells. methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to inhibit the growth of tumor cells in animal models. Additionally, methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has shown anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is not fully understood. However, studies have suggested that methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate inhibits the activity of certain enzymes, such as topoisomerase II and COX-2, which are involved in cell proliferation and inflammation, respectively. methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects
methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been found to have various biochemical and physiological effects. In cancer cells, methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to induce DNA damage and inhibit cell cycle progression, leading to cell death. methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. Additionally, methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been found to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate in lab experiments is its high potency and selectivity towards cancer cells. methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also shown low toxicity towards normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of using methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
For methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate research include the development of methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate derivatives, further understanding of its mechanism of action, and investigation of its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate involves the reaction of 4-fluorobenzaldehyde with 2-furoyl chloride to obtain 4-(4-fluorophenyl)-2-furoylbenzaldehyde. This intermediate product is then reacted with thiophene-3-carboxylic acid and methyl chloroformate to obtain methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate. The overall yield of this synthesis method is around 40%.
Eigenschaften
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4S/c1-22-17(21)14-12(10-4-6-11(18)7-5-10)9-24-16(14)19-15(20)13-3-2-8-23-13/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLUQCLMLWOQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)


![N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5889333.png)

![3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B5889360.png)

![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)
![2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5889376.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5889377.png)



